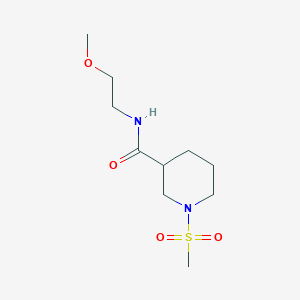
2-(4-Fluorobenzylthio)pyrimidine-4,6-diol
概要
説明
2-(4-Fluorobenzylthio)pyrimidine-4,6-diol is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorobenzylthio)pyrimidine-4,6-diol typically involves the reaction of 4-fluorobenzyl chloride with 2-thiouracil. This reaction yields 2-(4-fluorobenzylthio)pyrimidin-4(3H)-one, which is then chlorinated using phosphorus oxychloride (POCl3) to produce 4-chloro-2-(4-fluorobenzylthio)-4-chloropyrimidine. This intermediate can be further treated with various substituted anilines to obtain the desired compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using safer reagents, and ensuring the process is environmentally friendly and cost-effective .
化学反応の分析
Types of Reactions
2-(4-Fluorobenzylthio)pyrimidine-4,6-diol undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyrimidine derivatives .
科学的研究の応用
2-(4-Fluorobenzylthio)pyrimidine-4,6-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-(4-Fluorobenzylthio)pyrimidine-4,6-diol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with nucleic acid synthesis or protein function .
類似化合物との比較
Similar Compounds
2-(Hexylthio)pyrimidine-4,6-diol: Another pyrimidine derivative with similar biological activities.
6-Hexylamino-2,4(1H,3H)-pyrimidinedione: Known for its role as a GPR84 agonist.
Diindolylmethane: A compound with potential anticancer properties.
Uniqueness
2-(4-Fluorobenzylthio)pyrimidine-4,6-diol is unique due to the presence of the fluorine atom, which enhances its biological activity and stability. This makes it a valuable compound for various scientific research applications .
特性
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-4-hydroxy-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2S/c12-8-3-1-7(2-4-8)6-17-11-13-9(15)5-10(16)14-11/h1-5H,6H2,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOCPOUQUPSUPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=CC(=O)N2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-isopropoxy-5-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B4396667.png)
![1'-(5-Chloro-2-methoxybenzenesulfonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B4396674.png)
![(4-Benzylpiperazino){4-[(benzylsulfonyl)methyl]phenyl}methanone](/img/structure/B4396679.png)
![N-[(4-ethoxy-3-iodo-5-methoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B4396685.png)

![2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide](/img/structure/B4396707.png)
![tert-butyl N-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B4396709.png)
![(2,2-dimethylpropyl){5-[4-(2-furoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4396731.png)

![2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE](/img/structure/B4396740.png)

![3-[5-hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-oxopropanenitrile](/img/structure/B4396744.png)


